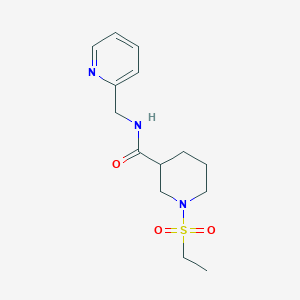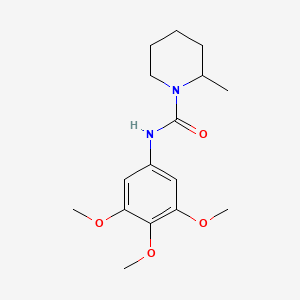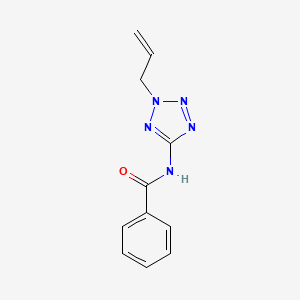
1-(ethylsulfonyl)-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
描述
1-(ethylsulfonyl)-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is also known as EPPC and has a molecular formula of C15H22N4O2S.
作用机制
The mechanism of action of EPPC involves the inhibition of various cellular pathways, including the Akt/mTOR signaling pathway and the NF-κB signaling pathway. EPPC has been found to inhibit the activation of Akt and mTOR, which are involved in cell growth and survival. It also inhibits the activation of NF-κB, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
EPPC has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the replication of viruses by targeting viral enzymes. EPPC has been found to have anti-inflammatory effects by inhibiting the activation of NF-κB. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
EPPC has several advantages for lab experiments, including its potency and specificity. It has been found to be effective at low concentrations and has a high selectivity for its target molecules. However, EPPC has some limitations, including its solubility and stability. It is poorly soluble in water and has a short half-life in vivo.
未来方向
There are several future directions for the research on EPPC. One direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its antiviral properties and its potential use in the treatment of viral infections. Additionally, the neuroprotective effects of EPPC could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, the solubility and stability of EPPC could be improved to enhance its efficacy in vivo.
科学研究应用
EPPC has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. EPPC has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of several viruses, including HIV and hepatitis C virus.
属性
IUPAC Name |
1-ethylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-21(19,20)17-9-5-6-12(11-17)14(18)16-10-13-7-3-4-8-15-13/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOCOGRABFABBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4438869.png)

![1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438882.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4438883.png)
![N,N-diethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438888.png)

![1-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4438894.png)

![N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438917.png)
![N-(tert-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438943.png)
![N-(4-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438944.png)


